molecular formula C12H15BrN2O4 B12604330 4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide CAS No. 651026-67-4

4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide

Cat. No.: B12604330
CAS No.: 651026-67-4
M. Wt: 331.16 g/mol
InChI Key: LFTNXWSEQWHXAI-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide is a complex organic compound with a unique structure that includes a bromomethyl group, a methoxypropan-2-yl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The bromomethyl group is introduced through a bromination reaction, while the methoxypropan-2-yl group is added via an alkylation reaction. The nitro group is usually introduced through a nitration reaction using concentrated nitric acid and sulfuric acid as reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(carboxymethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide.

    Reduction: Formation of 4-(bromomethyl)-N-(1-methoxypropan-2-yl)-3-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (4-bromophenyl)methylamine
  • 1-(4-bromophenyl)ethylamine
  • 2-(4-Bromophenyl)ethylamine

Uniqueness

4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide is unique due to the presence of both a bromomethyl group and a nitro group on the benzamide structure

Properties

CAS No.

651026-67-4

Molecular Formula

C12H15BrN2O4

Molecular Weight

331.16 g/mol

IUPAC Name

4-(bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide

InChI

InChI=1S/C12H15BrN2O4/c1-8(7-19-2)14-12(16)9-3-4-10(6-13)11(5-9)15(17)18/h3-5,8H,6-7H2,1-2H3,(H,14,16)

InChI Key

LFTNXWSEQWHXAI-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-]

Origin of Product

United States

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